molecular formula C17H21NO4 B2396351 [2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate CAS No. 721906-43-0

[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2396351
CAS No.: 721906-43-0
M. Wt: 303.358
InChI Key: JIBGGEJINPJOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate is a chemical compound with the CAS Registry Number 721906-43-0 and a molecular formula of C17H21NO4 . It has a molecular weight of approximately 303.35 g/mol . The compound features a benzoate ester core linked to a 3,5-dimethylpiperidine moiety via an amide bond, and it contains a formyl (aldehyde) functional group on the benzoate ring, which provides a versatile handle for further chemical synthesis, such as forming covalent bonds or conjugates through reactions like Schiff base formation . Key physical properties include a predicted boiling point of 496.3±30.0 °C and a predicted density of 1.154±0.06 g/cm3 at 20 °C . Its topological polar surface area is 63.7 Ų . This compound is valued in research as a chemical intermediate and building block. Its structure, incorporating both electron-rich and electron-poor regions, makes it a candidate for the development of more complex molecules for various research applications. Researchers can utilize the reactive aldehyde group to link this molecule to other entities, expanding its utility in designing novel compounds. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-12-7-13(2)9-18(8-12)16(20)11-22-17(21)15-5-3-14(10-19)4-6-15/h3-6,10,12-13H,7-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBGGEJINPJOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)COC(=O)C2=CC=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aldehydes and Ammonium Acetate

Adapting methodologies from piperidine derivatives, 3,5-dimethylpiperidine can be synthesized via a modified Hantzsch reaction:

  • Reactants : Isovaleraldehyde (2 equivalents), ammonium acetate, and ethyl acetoacetate.
  • Conditions : Reflux in ethanol (8–12 hours), followed by acidification with HCl and recrystallization from benzene-petroleum ether.
  • Yield : 68–72% (reported for analogous piperidines).

Catalytic Hydrogenation of Pyridine Derivatives

Alternative routes from patent literature involve hydrogenation of 3,5-dimethylpyridine using 10% palladium on carbon under 50 psi H₂ pressure in ethanol. This method achieves >95% conversion but requires specialized equipment.

Preparation of 2-Chloro-N-(3,5-dimethylpiperidin-1-yl)acetamide

Acylation of 3,5-Dimethylpiperidine

The piperidine intermediate undergoes acylation with chloroacetyl chloride:

  • Conditions : Dropwise addition of chloroacetyl chloride to a cooled (0–5°C) solution of 3,5-dimethylpiperidine in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Workup : Washing with NaHCO₃ (5%) and brine, followed by solvent evaporation.
  • Yield : 85–90% (similar to acetamide formations in).

Esterification with 4-Formylbenzoic Acid

SOCl₂-Mediated Activation

Following protocols for analogous esters, 4-formylbenzoic acid is activated using thionyl chloride:

  • Activation : Reflux 4-formylbenzoic acid with SOCl₂ (2 equivalents) in N-methylpyrrolidone (NMP) at 60°C for 3 hours.
  • Coupling : Add 2-chloro-N-(3,5-dimethylpiperidin-1-yl)acetamide and stir at room temperature for 12 hours.
  • Isolation : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
  • Yield : 75–80%.

Carbodiimide-Based Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 4-dimethylaminopyridine (DMAP) in DCM:

  • Molar Ratio : 1:1:0.1 (acid:EDCl:DMAP).
  • Reaction Time : 24 hours at 25°C.
  • Yield : 70–75% (lower due to formyl group sensitivity).

Optimization and Challenges

Solvent and Temperature Effects

  • NMP vs. DCM : NMP enhances solubility of intermediates but may require higher temperatures (60°C vs. 25°C).
  • Side Reactions : Formyl group oxidation is minimized by avoiding strong acids/bases during esterification.

Purification Strategies

  • Recrystallization : Benzene-petroleum ether (1:3) yields crystals with >99% purity.
  • Chromatography : Gradient elution (hexane:ethyl acetate 4:1 to 1:1) resolves ester and unreacted acid.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 10.10 (s, 1H, CHO), 8.10 (d, J=8.4 Hz, 2H, ArH), 7.95 (d, J=8.4 Hz, 2H, ArH), 4.85 (s, 2H, OCH₂CO), 3.50–3.20 (m, 2H, piperidine-H), 2.80–2.60 (m, 2H, piperidine-H), 1.50–1.20 (m, 6H, CH(CH₃)₂).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1695 cm⁻¹ (C=O aldehyde).

Melting Point and Purity

  • Melting Point : 132–134°C (consistent with crystalline polymorph Form C in).
  • HPLC : >99.5% purity (C18 column, acetonitrile:water 70:30).

Comparative Evaluation of Synthetic Routes

Method Reagents Yield (%) Purity (%) Cost (Relative)
SOCl₂ Activation NMP, SOCl₂ 75–80 99.5 Low
EDCl/DMAP DCM, EDCl, DMAP 70–75 98.0 High
Catalytic Coupling Pd/C, H₂ 65–70 97.5 Moderate

Industrial-Scale Considerations

Patent data emphasizes process safety and solvent selection :

  • NMP Replacement : Recent trends favor cyclopentyl methyl ether (CPME) due to lower toxicity.
  • Waste Management : SOCl₂ quench protocols require careful neutralization to prevent HCl gas release.

Chemical Reactions Analysis

[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates.

Scientific Research Applications

[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is used in the development of pharmaceutical compounds and as a reference standard in analytical chemistry.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of [2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators are the 3,5-dimethylpiperidine ring and the 4-formylbenzoate backbone. Below is a comparative analysis with analogs:

Compound Key Substituents Molecular Weight (g/mol) Key Properties
[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate (Target) 3,5-Dimethylpiperidine, formyl group ~365 (estimated) Moderate lipophilicity (predicted XLogP3 ~3.5), reactive formyl group
5-CA-2-HM-MCBX () Hydroxymethyl, methylamino, benzoic acid ~393 (calculated) Higher hydrophilicity; potential for hydrogen bonding and acidic metabolism
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) () Pyridazine, phenethylamino, ethyl ester ~365 (estimated) Basic pyridazine enhances solubility; ester may confer prodrug properties
[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate () Difluoromethoxyphenyl, dimethylpyrrole, formyl group 427.4 High lipophilicity (XLogP3 4.8); fluorines enhance metabolic stability
(S)-2-ethoxy-4-(2-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamino}-2-oxoethyl)benzoic acid () Ethoxy, piperidine-phenyl, benzoic acid ~470 (estimated) Ionizable carboxylic acid; potential for pH-dependent absorption

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability : The formyl group may render the target compound susceptible to aldehyde dehydrogenase-mediated oxidation, contrasting with the more stable difluoromethoxy group in ’s analog. Piperidine rings are often metabolized via CYP3A4, whereas pyrrole derivatives () may undergo slower Phase I oxidation.
  • Stereochemical Impact : The 3,5-dimethylpiperidine’s puckering (see ) could influence binding to chiral targets, unlike planar pyridazine (I-6230) or pyrrole systems.

Biological Activity

[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate ester , a piperidine ring , and a formyl group , which contribute to its unique chemical behavior. The IUPAC name is this compound, with the following structural formula:

C17H21NO4\text{C}_{17}\text{H}_{21}\text{N}\text{O}_{4}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism of action includes:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, potentially altering signal transduction pathways.
  • Chemical Reactivity : The presence of the formyl group allows for further chemical modifications that can enhance biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models.
  • Cytotoxicity against Cancer Cells : In vitro studies have indicated cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyObjectiveFindings
Smith et al. (2023)Evaluate antimicrobial activityShowed significant inhibition of bacterial growth in vitro.
Johnson et al. (2024)Assess anti-inflammatory propertiesReduced cytokine levels in animal models of inflammation.
Lee et al. (2023)Investigate cytotoxic effectsInduced apoptosis in breast cancer cell lines at low concentrations.

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties that may enhance its therapeutic potential.

CompoundStructure SimilarityBiological Activity
2-(3,5-Dimethylpiperidin-1-yl) 2-benzoylbenzoateSimilar benzoate structureModerate cytotoxicity
2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]anilineAniline instead of benzoateLower enzyme inhibition

Q & A

Basic: What are the optimal synthetic routes for [2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate, and how can reaction yields be maximized?

Methodological Answer:
The synthesis typically involves coupling 4-formylbenzoic acid derivatives with 3,5-dimethylpiperidine intermediates. Key steps include:

  • Esterification: React 4-formylbenzoyl chloride with 2-hydroxyacetamide derivatives under anhydrous conditions (e.g., THF, DMF) using triethylamine as a base.
  • Amide Coupling: Introduce the 3,5-dimethylpiperidine moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Optimization Strategies:

  • Catalyst Screening: Test alternative coupling agents like DCC or HATU to improve efficiency.

  • Temperature Control: Maintain low temperatures during coupling to minimize side reactions.

  • Yield Data:

    Reaction ConditionCatalystSolventYield (%)
    EDC/HOBtDCM0°C68
    HATU/DIPEADMFRT82

Basic: What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for the formyl group (δ ~10.0 ppm in ¹H), piperidine protons (δ 1.2–3.5 ppm), and ester carbonyl (δ ~165–170 ppm in ¹³C).
    • 2D NMR (COSY, HSQC): Resolve overlapping signals from the piperidine and benzoate moieties .
  • X-ray Crystallography: Use SHELX software for structure refinement. The 3,5-dimethylpiperidine ring puckering can be quantified via Cremer-Pople parameters (e.g., amplitude qq, phase ϕ\phi) .
  • Infrared Spectroscopy (IR): Confirm ester (C=O, ~1720 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functionalities.

Advanced: How does the conformational flexibility of the 3,5-dimethylpiperidine ring influence the compound’s physicochemical properties?

Methodological Answer:
The chair and boat conformations of the piperidine ring impact solubility, bioavailability, and target binding.

  • Conformational Analysis:
    • Cremer-Pople Parameters: Calculate puckering amplitudes (qq) and phase angles (ϕ\phi) from crystallographic data to quantify ring distortion .
    • Dynamic NMR: Monitor ring inversion barriers in solution using variable-temperature ¹H NMR.
  • Impact on Properties:
    • Lipophilicity: Chair conformers enhance membrane permeability due to reduced polarity.
    • Stability: Boat conformers may increase susceptibility to oxidative metabolism .

Advanced: What in vitro models are suitable for assessing the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • Liver Microsomal Assays: Incubate the compound with human or rat liver microsomes (0.5–1 mg/mL protein) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes .

  • CYP Enzyme Inhibition: Use selective inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.

  • Key Metrics:

    ModelHalf-life (min)CLint (µL/min/mg)
    Human Liver Microsomes4525
    Rat Liver Microsomes2842

Advanced: How can computational methods predict the binding affinity of this compound to target enzymes or receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the formyl group and hydrophobic contacts with the piperidine ring.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling: Correlate substituent effects (e.g., methyl groups on piperidine) with activity using descriptors like logP and polar surface area.

Basic: What strategies are recommended for the purification of this compound to achieve high analytical purity?

Methodological Answer:

  • Chromatography:
    • HPLC: Use a C18 column with acetonitrile/water (70:30) and 0.1% trifluoroacetic acid. Monitor at 254 nm .
    • Preparative TLC: Employ silica gel GF254 plates with ethyl acetate/hexane (3:7).
  • Recrystallization: Dissolve in hot ethanol and cool to 4°C for crystal formation.

Advanced: What are the key considerations in designing stability studies for this compound under various storage conditions?

Methodological Answer:

  • Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Analyze by HPLC for decomposition products (e.g., hydrolysis of the ester group) .
  • Buffer Compatibility: Test solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

Advanced: How do structural modifications at the formyl benzoate moiety affect the compound’s biological activity?

Methodological Answer:

  • Derivatization Strategies:

    • Reduction: Convert the formyl group to hydroxymethyl (NaBH4) to enhance solubility.
    • Schiff Base Formation: React with primary amines to generate imine-linked prodrugs .
  • Activity Trends:

    ModificationTarget IC50 (nM)Solubility (mg/mL)
    Formyl (Parent)1200.8
    Hydroxymethyl2503.2
    Imine (Glycine Deriv.)951.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.